3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide
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Overview
Description
3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further connected to a phenyl group substituted with a butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.
Amidation Reaction: The benzamide moiety is formed by reacting the benzyloxy-substituted benzene with an appropriate amine, such as 2-(butan-2-yl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the benzamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)benzamide: Lacks the butan-2-yl substitution on the phenyl ring.
N-(2-butylphenyl)benzamide: Lacks the benzyloxy group.
3-(benzyloxy)-N-phenylbenzamide: Lacks the butan-2-yl substitution.
Uniqueness
3-(benzyloxy)-N-[2-(butan-2-yl)phenyl]benzamide is unique due to the combination of the benzyloxy group and the butan-2-yl-substituted phenyl ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H25NO2 |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C24H25NO2/c1-3-18(2)22-14-7-8-15-23(22)25-24(26)20-12-9-13-21(16-20)27-17-19-10-5-4-6-11-19/h4-16,18H,3,17H2,1-2H3,(H,25,26) |
InChI Key |
JNTLLCSOBPBEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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